An In-depth Technical Guide to FLTX1: A Novel Fluorescent Tamoxifen Derivative
An In-depth Technical Guide to FLTX1: A Novel Fluorescent Tamoxifen Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of FLTX1, a novel fluorescent derivative of Tamoxifen. FLTX1 serves as a valuable tool in cancer research, particularly in the study of estrogen receptor (ER) positive breast cancers. This document will delve into its chemical properties, mechanism of action, and experimental applications, presenting data in a clear and accessible format for the scientific community.
Introduction to FLTX1
FLTX1 is a synthetic compound that covalently links Tamoxifen, a well-known selective estrogen receptor modulator (SERM), to a fluorescent biomarker, 7-nitro-2,1,3-benzoxadiazole (NBD).[1] This unique combination allows for the specific labeling and visualization of intracellular Tamoxifen-binding sites, primarily estrogen receptors.[2][3] Unlike traditional antibody-based methods for ER detection, FLTX1 can be used in both permeabilized and non-permeabilized cells, offering greater flexibility in experimental design.[3][4]
Functionally, FLTX1 retains the potent antiestrogenic properties of its parent compound, Tamoxifen, effectively inhibiting the proliferation of breast cancer cells.[2] A key advantage of FLTX1 is its apparent lack of the estrogenic agonistic effects on the uterus that are sometimes associated with Tamoxifen treatment, suggesting its potential as a safer therapeutic alternative.[1][2][5]
Chemical Structure and Properties
FLTX1 is chemically identified as N-[2-[4-[(1Z)-1,2-Diphenyl-1-buten-1-yl]phenoxy]ethyl]-N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine.[3] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1481401-71-1 | [3] |
| Chemical Formula | C31H28N4O4 | [3] |
| Molecular Weight | 520.59 g/mol | [3] |
| Exact Mass | 520.2111 | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% (HPLC) | [3] |
| Solubility | DMSO | [6] |
A 2D representation of the chemical structure of FLTX1 is provided below.
Caption: 2D chemical structure of FLTX1.
Mechanism of Action and Signaling Pathway
FLTX1 primarily functions as an antagonist of the estrogen receptor. It competitively binds to the ligand-binding domain of ER, displacing the endogenous ligand, 17β-estradiol.[4][5] This binding event prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the subsequent transcription of estrogen-responsive genes, thereby inhibiting hormone-dependent cell proliferation.[1]
Interestingly, studies have shown that while FLTX1 binding is completely displaced by unlabeled Tamoxifen, it is only partially displaced by estradiol. This suggests the existence of other non-ER-related binding sites for triphenylethylene compounds like Tamoxifen and its derivatives.[1][5]
The signaling pathway illustrating the antagonistic action of FLTX1 on the estrogen receptor is depicted in the following diagram:
Caption: Antagonistic action of FLTX1 on the Estrogen Receptor signaling pathway.
Experimental Data and Applications
FLTX1 has been utilized in a variety of in vitro and in vivo experimental settings to probe the function and localization of estrogen receptors.
In Vitro Studies
The following table summarizes key quantitative data from in vitro experiments involving FLTX1.
| Experiment | Cell Line | Parameter | Value | Reference |
| Competitive Binding Assay | Rat Uterine Cytosol | IC50 vs. [3H]E2 | 87.5 nM | [2][7] |
| Luciferase Reporter Assay (Antagonistic Activity) | MCF7 | IC50 | 1.74 µM | [7][8] |
| Luciferase Reporter Assay (Antagonistic Activity) | T47D-KBluc | IC50 | 0.61 µM | [7][8] |
| Cell Proliferation Assay | MCF7 | - | Dose-dependent reduction | [2] |
These studies demonstrate that FLTX1 effectively competes with estradiol for ER binding and inhibits estrogen-induced transcriptional activity and cell proliferation.[2][7][8]
In Vivo Studies
In vivo studies in animal models have highlighted the unique properties of FLTX1 compared to Tamoxifen.
| Animal Model | Experiment | Observation | Reference |
| Immature female CD-1 mice and Sprague-Dawley rats | Uterotrophic Assay | Devoid of estrogenic uterotrophic, hyperplasic, and hypertrophic effects. | [1][2] |
| Immature female CD-1 mice and Sprague-Dawley rats | PCNA Immunohistochemistry | Failed to alter basal proliferating cell nuclear antigen immunoreactivity. | [2][7][8] |
These findings underscore the lack of uterine agonistic activity of FLTX1, a significant advantage over Tamoxifen.[1][2]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of FLTX1 in research. Below are generalized methodologies for key experiments.
Cellular Labeling and Confocal Microscopy
This protocol describes the use of FLTX1 for labeling estrogen receptors in cultured cells.
Caption: Generalized workflow for cellular labeling with FLTX1 and co-localization studies.
Notes:
-
For live-cell imaging, the fixation and permeabilization steps should be omitted.
-
Competition experiments can be performed by co-incubating FLTX1 with an excess of unlabeled Tamoxifen or estradiol to confirm binding specificity.[1]
Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of FLTX1 to the estrogen receptor.
Caption: Workflow for a competitive radioligand binding assay to determine FLTX1 affinity for ER.
Conclusion
FLTX1 is a multifaceted research tool with significant potential in the field of breast cancer research and drug development. Its ability to act as both a fluorescent probe and a potent antiestrogen, coupled with its favorable in vivo profile, makes it a valuable asset for studying estrogen receptor biology and for the development of novel SERMs with improved safety profiles. This guide provides a foundational understanding of FLTX1, and it is anticipated that further research will continue to uncover new applications for this innovative compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, FLTX1, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique SERM-like properties of the novel fluorescent tamoxifen derivative FLTX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLTX1 Supplier | CAS 1481401-71-1| AOBIOUS [aobious.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
